3-Methoxy-6-methylpyridin-2-amine
Overview
Description
3-Methoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O . It is a pale yellow to yellow solid or liquid .
Synthesis Analysis
The synthesis of pyridine derivatives like this compound can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using density functional theory calculations . The vibrational spectra of the molecule can be simulated theoretically and compared experimentally, and the vibrational frequencies can be assigned on the basis of potential energy distribution calculations .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. Whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.17 g/mol . It is a pale yellow to yellow solid or liquid at room temperature .Scientific Research Applications
Structural and Physicochemical Features
Research on acridin-9-amines substituted at the exocyclic nitrogen atom, including compounds with similar structural motifs to 3-Methoxy-6-methylpyridin-2-amine, highlights the importance of tautomeric forms (amino and imino) and their stability influenced by substituents. These studies reveal how electron-attracting and electron-donating substituents impact the stability of tautomers, which has implications for the interaction of these compounds with biological molecules and their potential as probes in molecular recognition studies (Wróblewska et al., 2006).
Synthetic Pathways and Reactions
Biological and Chemical Reactions
Investigations into the reactivity of heterocyclic compounds with nucleophiles, including the formation of aminopyridines through amination reactions, suggest potential chemical transformations that this compound could undergo. These transformations could be utilized in the synthesis of biologically active compounds or in material science for creating new molecules with desired properties (Hertog et al., 2010).
Applications in Probe Design and Environmental Sensing
The detailed study of tautomerism in acridin-9-amines, focusing on spectroscopic investigations and theoretical studies, suggests that compounds like this compound could be developed as spectral indicators or environmental probes. Such compounds exhibit unique electrostatic potential distributions around their molecules, which could be crucial for their interactions with other molecules and their potential use in sensing technologies (Ebead et al., 2007).
Mechanism of Action
While the specific mechanism of action for 3-Methoxy-6-methylpyridin-2-amine is not detailed in the search results, pyridin-2-amines serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities similar to those of antiviral and immunosuppressive agents .
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-6-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWQZUQWGOTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587498 | |
Record name | 3-Methoxy-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478913-57-4 | |
Record name | 3-Methoxy-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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